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molecular formula C12H13N3S2 B8279343 5-Tert-butyl-6-thiocyanato-benzothiazol-2-yl-amine

5-Tert-butyl-6-thiocyanato-benzothiazol-2-yl-amine

Cat. No. B8279343
M. Wt: 263.4 g/mol
InChI Key: JUJCQLYMZSGHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852711B2

Procedure details

The title compound was prepared according to General Method 14 using 5-tert-butyl-6-thiocyanato-benzothiazol-2-yl-amine (Example L-1; 8 g, 30 mmol), dithiothreitol (18.7 g, 121 mmol), EtOH (200 mL), and phosphate buffer (50 mL). MS (APCI): 239 (M+H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
dithiothreitol
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([S:15]C#N)=[CH:7][C:8]2[S:12][C:11]([NH2:13])=[N:10][C:9]=2[CH:14]=1)([CH3:4])([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.P([O-])([O-])([O-])=O>CCO>[NH2:13][C:11]1[S:12][C:8]2[CH:7]=[C:6]([SH:15])[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:14][C:9]=2[N:10]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC2=C(N=C(S2)N)C1)SC#N
Step Two
Name
dithiothreitol
Quantity
18.7 g
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=C(C(=C2)S)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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